N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
CAS No.:
Cat. No.: VC20013359
Molecular Formula: C19H21N3O2S
Molecular Weight: 355.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N3O2S |
|---|---|
| Molecular Weight | 355.5 g/mol |
| IUPAC Name | N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-oxo-2H-isoquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C19H21N3O2S/c1-19(2,3)15-11-25-16(22-15)8-9-20-18(24)14-10-21-17(23)13-7-5-4-6-12(13)14/h4-7,10-11H,8-9H2,1-3H3,(H,20,24)(H,21,23) |
| Standard InChI Key | HKYOWHTXENTJOC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CSC(=N1)CCNC(=O)C2=CNC(=O)C3=CC=CC=C32 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,2-dihydroisoquinoline core fused to a carboxamide group at position 4. A thiazole ring substituted with a tert-butyl group at position 4 is connected to the isoquinoline moiety via an ethyl linker. This arrangement creates a planar, conjugated system that enhances binding affinity to hydrophobic enzyme pockets . The thiazole ring contributes electron-rich sulfur and nitrogen atoms, facilitating hydrogen bonding and π-π stacking interactions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 355.5 g/mol |
| Key Functional Groups | Thiazole, Dihydroisoquinoline, Carboxamide |
| CAS Number | Not publicly disclosed |
Physicochemical Characteristics
While specific data on melting point, boiling point, and solubility remain unreported, the compound’s logP (calculated) of 3.2 suggests moderate lipophilicity, favoring membrane permeability. The tert-butyl group enhances steric bulk, potentially improving metabolic stability by shielding reactive sites.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a multi-step sequence starting with the preparation of the 4-tert-butylthiazole intermediate. Key steps include:
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Thiazole Formation: Cyclocondensation of thiourea with α-bromoketones yields the 4-tert-butylthiazole ring.
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Ethyl Linker Attachment: Alkylation of the thiazole nitrogen with 1,2-dibromoethane introduces the ethyl spacer.
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Isoquinoline Construction: A Friedel-Crafts acylation assembles the dihydroisoquinoline scaffold, followed by oxidation to introduce the 1-oxo group .
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Carboxamide Coupling: Finally, a peptide coupling reagent (e.g., HATU) links the isoquinoline to the carboxamide group.
Table 2: Common Reagents in Synthesis
| Step | Reagents |
|---|---|
| Thiazole Formation | Thiourea, α-Bromo-4-tert-butylacetophenone |
| Alkylation | 1,2-Dibromoethane, K₂CO₃ |
| Oxidation | KMnO₄ in acidic conditions |
| Coupling | HATU, DIPEA, DMF |
Chemical Modifications
The compound undergoes predictable reactions:
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Oxidation: The dihydroisoquinoline’s C=N bond is susceptible to oxidation, forming a fully aromatic isoquinoline derivative.
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Nucleophilic Substitution: The thiazole’s sulfur atom reacts with electrophiles, enabling side-chain diversification.
Biological Activity and Mechanism of Action
Protease Inhibition
The 1-oxo-1,2-dihydroisoquinoline scaffold mimics the transition state of peptide hydrolysis, competitively inhibiting viral proteases . In WNV NS2B-NS3 protease assays, analogs of this compound demonstrated IC₅₀ values in the low micromolar range (e.g., 12j: IC₅₀ = 3.7 μM) . Critically, it showed no activity against mammalian serine proteases (e.g., trypsin, chymotrypsin), underscoring its selectivity .
Proposed Mechanism:
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The dihydroisoquinoline’s planar structure occupies the protease’s S1 pocket.
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The thiazole’s tert-butyl group engages in hydrophobic interactions with the S2 subsite.
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The carboxamide forms hydrogen bonds with catalytic residues (Ser135, His51) .
Therapeutic Applications and Future Directions
Antiviral Drug Development
The compound’s selectivity for WNV protease positions it as a lead candidate for flavivirus therapeutics. Future work should prioritize:
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Structural Optimization: Introducing fluorine atoms or sulfonamide groups to enhance potency and pharmacokinetics.
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In Vivo Studies: Evaluating bioavailability and toxicity in animal models.
Cancer Research
Thiazole derivatives are known tubulin polymerization inhibitors. Modifying the ethyl linker could yield antimitotic agents targeting solid tumors.
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